Enhanced Lipophilicity (XLogP3) Drives Differential Partitioning and Solubility Behavior
The target compound exhibits a computed XLogP3-AA of 4.4, which is 1.2 log units higher than 3-phenylthiophene (XLogP3 = 3.2) and 2.3 log units higher than 3-methylthiophene (XLogP3 = 2.1) [1][2][3]. This increase in lipophilicity is driven by the additional methyl and phenyl groups on the cumyl substituent, which reduces aqueous solubility and enhances membrane permeability potential.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.4 |
| Comparator Or Baseline | 3-Phenylthiophene: 3.2; 3-Methylthiophene: 2.1 |
| Quantified Difference | +1.2 log units vs. 3-Phenylthiophene; +2.3 log units vs. 3-Methylthiophene |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
For procurement decisions in drug discovery or materials science, this quantifiable difference in lipophilicity is critical for predicting solubility, bioavailability, and processing conditions; substituting a less lipophilic analogue would likely require reformulation or lead to different pharmacokinetic or material properties.
- [1] PubChem. (2025). 3-(1-Methyl-1-phenylethyl)thiophene (CID 604554). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/604554 View Source
- [2] PubChem. (2025). 3-Phenylthiophene (CID 75473). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/75473 View Source
- [3] PubChem. (2025). 3-Methylthiophene (CID 12255). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/12255 View Source
